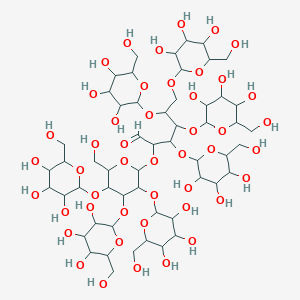

Maltononaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Maltononaose is a linear oligosaccharide composed of nine glucose units linked by alpha-1,4-glucoside bonds. This compound is primarily used as a substrate to study the subsites affinity of glucoamylase, an enzyme that catalyzes the hydrolysis of starch into glucose . This compound is also utilized in determining the activity of amylase and optimizing the starch hydrolysis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltononaose can be synthesized through the coupling reaction of cyclomaltodextrinase. This enzyme facilitates the formation of linear oligosaccharides from cyclic dextrins. The reaction typically involves the use of specific conditions such as controlled pH, temperature, and enzyme concentration to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves enzymatic hydrolysis of starch using glucoamylase. The process includes the following steps:

Starch Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce this compound.

Purification: The resulting product is purified through filtration, centrifugation, and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Maltononaose undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by enzymes like glucoamylase, resulting in the breakdown of this compound into glucose units.

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Hydrolysis: Enzymes such as glucoamylase under mild aqueous conditions.

Oxidation: Periodate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or aqueous solution.

Major Products

Hydrolysis: Glucose units.

Oxidation: Aldehyde or ketone derivatives of this compound.

Reduction: Reduced forms of this compound with hydroxyl groups.

Scientific Research Applications

Maltononaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate to study enzyme kinetics and the binding affinity of glucoamylase.

Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.

Medicine: Investigated for its potential role in optimizing starch hydrolysis processes, which can be relevant in digestive health and metabolic studies.

Industry: Utilized in the production of glucose syrups and other carbohydrate-based products

Mechanism of Action

Maltononaose exerts its effects primarily through its interaction with enzymes such as glucoamylase. The enzyme binds to the glucose units of this compound, catalyzing the hydrolysis of the alpha-1,4-glucoside bonds. This process involves the formation of enzyme-substrate complexes, leading to the release of glucose units .

Comparison with Similar Compounds

Similar Compounds

Maltoheptaose: Composed of seven glucose units linked by alpha-1,4-glucoside bonds.

Maltooctaose: Composed of eight glucose units linked by alpha-1,4-glucoside bonds.

Maltotetraose: Composed of four glucose units linked by alpha-1,4-glucoside bonds.

Uniqueness

Maltononaose is unique due to its longer chain length of nine glucose units, which provides distinct binding and hydrolysis characteristics compared to shorter oligosaccharides. This makes it particularly useful in studying the subsites affinity of glucoamylase and optimizing starch hydrolysis processes .

Properties

IUPAC Name |

2-[6-(hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVLVBOKWRYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)